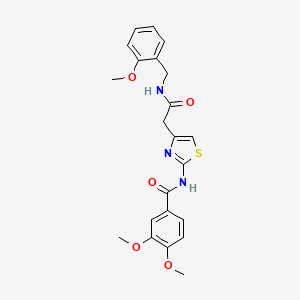

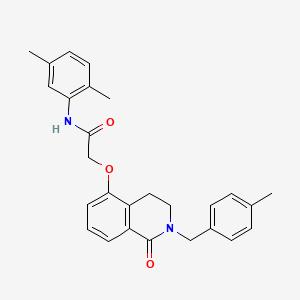

![molecular formula C19H16ClN3O4S B3009192 5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476282-73-2](/img/structure/B3009192.png)

5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide" is a chemical entity that appears to be a derivative of benzamide with a thiazole moiety and nitro and chloro substituents. This compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research. These similarities include the presence of a nitro group, a chloro substituent, and a thiazole ring, which are common features in the synthesis of various heterocyclic compounds with potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the use of multistep reactions that may include the formation of intermediates such as thioketenes, which can further react with nucleophiles to form esters or amides . Additionally, the presence of reactive functionalities like cyanomethylene groups can be exploited to construct new heterocycles, as seen in the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide . These methodologies could potentially be applied to the synthesis of "5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide" by adapting the reaction conditions and starting materials.

Molecular Structure Analysis

Structural characterization is a critical step in confirming the identity of synthesized compounds. Techniques such as IR, 1H and 13C NMR, and mass spectrometry are commonly used for this purpose . The molecular structure of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, has been elucidated, providing a basis for understanding the structural features that may influence the biological activity of these molecules .

Chemical Reactions Analysis

The reactivity of similar compounds is influenced by the presence of reactive groups that can participate in various chemical reactions. For instance, the chloro and nitro groups are susceptible to nucleophilic substitution reactions, which can lead to the formation of new heterocyclic compounds . The chemical behavior of "5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide" would likely be influenced by these functional groups, allowing for the potential synthesis of a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Substituents like nitro, chloro, and thiazole rings can affect properties such as solubility, melting point, and reactivity. While the specific properties of "5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide" are not provided, it can be inferred that the presence of electron-withdrawing groups like nitro may decrease the compound's reactivity compared to electron-donating groups .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Compounds with structures involving thiazole rings have been noted for their antitumor activities. For example, imidazole derivatives, which share structural similarities with thiazoles, have shown promise in the search for new antitumor drugs (Iradyan et al., 2009).

Synthesis of Benzofused Thiazole Derivatives

Benzofused thiazole analogues have been used as lead molecules for the development of therapeutic agents, including anticancer, anti-inflammatory, antioxidant, and antiviral agents. The study by Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives to evaluate their anti-inflammatory and antioxidant activities (Raut et al., 2020).

Pharmacological Importance of Thiazole Derivatives

The chemical structure of thiazole derivatives has been found crucial in the development of various bioactive heterocycles and natural products. The presence of a thiazole nucleus in a compound has been associated with significant biological and therapeutic activities, including antimicrobial, analgesic, antitubercular, and antiviral effects (Sumit et al., 2020).

Degradation and Stability Studies

Studies on similar nitro compounds, such as nitisinone, have been conducted to understand their stability and degradation pathways. This type of research is essential to comprehend the risks and benefits associated with the medical application of such compounds (Barchańska et al., 2019).

Synthesis and Structural Properties

Research on the synthesis and structural properties of novel substituted compounds, including those with thiazole rings, provides valuable insights into the conformation and potential reactivity of these molecules, which is crucial for their application in medicinal chemistry (Issac & Tierney, 1996).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S/c1-2-9-27-14-6-3-12(4-7-14)16-11-28-19(21-16)22-18(24)15-10-13(20)5-8-17(15)23(25)26/h3-8,10-11H,2,9H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJALJITTRMKGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

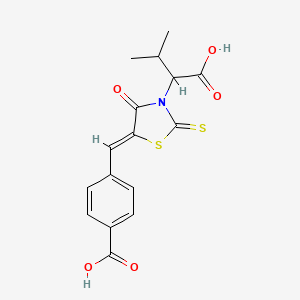

![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)

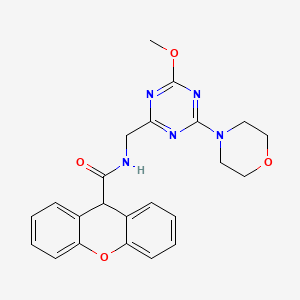

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)

![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)

![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)

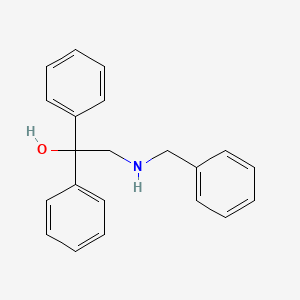

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)